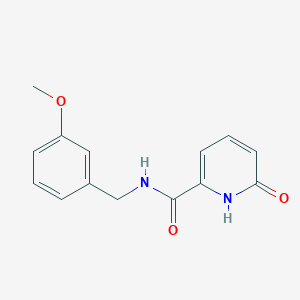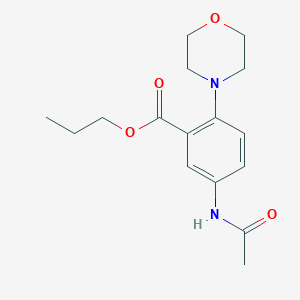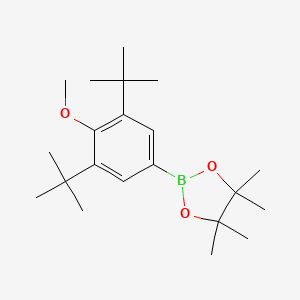![molecular formula C23H23BrN2O3S B15156176 N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15156176.png)
N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: is an organic compound with the molecular formula C23H21BrN2O2S. This compound is known for its unique structural features, which include a bromophenyl group, a methylbenzyl group, and a methylphenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine, 3-methylbenzyl chloride, and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)-3-phenylpropanamide
- 4-bromo-N-methylbenzylamine
Uniqueness
N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H23BrN2O3S |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-6-12-22(13-7-17)30(28,29)26(15-19-5-3-4-18(2)14-19)16-23(27)25-21-10-8-20(24)9-11-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
ZRUZAOSYBKYYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine](/img/structure/B15156098.png)

![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)

![3-[2-({4-Methyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B15156141.png)
![1-{2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15156143.png)

![6-({1-[4-Hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid](/img/structure/B15156146.png)
![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B15156155.png)
![Ethyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156171.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B15156172.png)
![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
